1,4-Bis(2,4-dichlorobenzoyl)piperazine
Description
1,4-Bis(2,4-dichlorobenzoyl)piperazine is a piperazine derivative featuring two 2,4-dichlorobenzoyl groups attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their versatile pharmacological profiles, including antimicrobial, antitumor, and antimalarial activities .
Properties
Molecular Formula |
C18H14Cl4N2O2 |
|---|---|
Molecular Weight |
432.1g/mol |
IUPAC Name |
[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C18H14Cl4N2O2/c19-11-1-3-13(15(21)9-11)17(25)23-5-7-24(8-6-23)18(26)14-4-2-12(20)10-16(14)22/h1-4,9-10H,5-8H2 |
InChI Key |
MZXJUYPLBKNVCX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: Electron-Withdrawing Groups: The dichlorobenzoyl groups in the target compound may enhance antimicrobial activity compared to non-halogenated analogs, as seen in other chlorinated piperazine derivatives .
Antitumor Activity: Derivatives with aminodithiocarboxypropionyl groups () exhibit selective cytotoxicity against HL-60 leukemia cells, suggesting that electron-deficient side chains enhance DNA interaction or enzyme inhibition. The dichlorobenzoyl groups in the target compound may similarly interact with cellular targets but require empirical validation.
Synthetic Complexity :
- Bis-acylation of piperazine (as in ) is a common route for synthesizing such derivatives. However, the use of 2,4-dichlorobenzoyl chloride would require stringent control of reaction conditions to avoid byproducts, as seen in the synthesis of quetiapine impurities ().
Pharmacological and Mechanistic Insights
- Antimicrobial Potential: Piperazine derivatives with sulfur-containing groups (e.g., thiadiazole in ) show broad-spectrum antimicrobial activity, likely due to interference with bacterial enzyme systems. The dichlorobenzoyl groups may act similarly by disrupting microbial membrane integrity .
- Antidiabetic Applications : Sulfonyl-piperazine derivatives (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine in ) inhibit DPP-4 (19–30% at 100 µM) via hydrogen bonding with enzyme residues. The dichlorobenzoyl analog lacks sulfonyl groups, suggesting divergent mechanisms .
- Antimalarial Activity: Derivatives like N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine () target chloroquine-resistant Plasmodium falciparum.
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